Benzyl beta-D-xylobioside chemical properties
Benzyl beta-D-xylobioside chemical properties
Benzyl β -D-Xylobioside: Chemical Properties, Enzymatic Kinetics, and Glycobiological Applications
Executive Summary
In the fields of carbohydrate chemistry and glycobiology, molecular probes must be designed with precise structural logic. Benzyl β -D-xylobioside (BXX) is a synthetic disaccharide derivative that bridges the gap between raw biomass degradation studies and complex human glycosaminoglycan (GAG) biosynthesis. By appending a hydrophobic, UV-active benzyl aglycone to the reducing end of a β -1,4-linked xylobiose core, we create a bifunctional tool.
This whitepaper provides an in-depth technical analysis of Benzyl β -D-xylobioside. Drawing upon my experience in high-throughput enzyme screening and cell-based assay development, I will detail its physicochemical properties, its role in mapping the subsites of glycoside hydrolases (GH10/GH11), and its emerging utility as a primer in GAG biosynthesis.
Physicochemical Profiling & Structural Dynamics
The utility of Benzyl β -D-xylobioside stems directly from its structural properties. The xylobiose moiety provides the necessary biological recognition for xylanases and Golgi-resident glycosyltransferases, while the benzyl group serves two critical functions:
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Analytical Traceability: The aromatic ring provides strong UV absorbance at ~254 nm, allowing for real-time HPLC monitoring without the need for post-column derivatization.
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Membrane Permeability: The hydrophobic aglycone increases the partition coefficient ( logP ), facilitating passive diffusion across the plasma membrane in live-cell assays.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Significance |
| IUPAC Name | Benzyl 4-O- β -D-xylopyranosyl- β -D-xylopyranoside | Defines the β -1,4 linkage critical for GH10/GH11 recognition. |
| CAS Number | 75736-87-7[1] | Standard identifier for reagent procurement. |
| Molecular Formula | C17H24O9 | - |
| Molecular Weight | 372.37 g/mol | Optimal size for active site penetration. |
| Purity | ≥ 97%[1] | Prevents background noise from free xylose in kinetic assays. |
| UV Absorbance Max | ~254 nm | Enables direct spectrophotometric tracking of the aglycone. |
| Enzymatic kcat/Km | ~57 (s·mM) −1 | Data based on the analogous pNP- β -Xyl2 with GH10 xylanases[2]. |
Enzymatic Applications: Xylanase Kinetics & Transglycosylation
When characterizing xylan-degrading enzymes, native xylo-oligosaccharides are often insufficient because their cleavage products (shorter sugars) are difficult to quantify in real-time. By utilizing Benzyl β -D-xylobioside, we can precisely map the catalytic subsites of retaining xylanases (e.g., Bacillus circulans or Trichoderma species)[3][4].
Retaining glycosidases operate via a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate[4]. Because BXX occupies the -2 to +1 subsites, the enzyme can either hydrolyze the intermediate using water or utilize another sugar as an acceptor (transglycosylation) to form longer synthetic xylosides[2][3].
Workflow Visualization: Enzymatic Cleavage Pathway
Caption: Dual pathway of Benzyl β-D-xylobioside degradation by retaining xylanases (Hydrolysis vs. Transglycosylation).
Protocol 1: Real-Time Kinetic Assay for Xylanase Activity
This protocol utilizes HPLC-UV to distinguish between internal glycosidic cleavage and aglycone release, a distinction impossible with standard DNS reducing-sugar assays.
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Step 1: Substrate Preparation: Dissolve Benzyl β -D-xylobioside in 50 mM Sodium Acetate buffer (pH 5.0) to a final concentration of 10 mM.
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Step 2: Reaction Initiation: Pre-incubate 900 µL of the substrate solution at 37°C for 5 minutes. Initiate the reaction by adding 100 µL of purified xylanase (e.g., 0.1 mg/mL).
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Step 3: Quenching & HPLC-UV Quantification: At 2-minute intervals, extract 50 µL aliquots and quench in 50 µL of 0.5 M Na 2 CO 3 . Inject 20 µL onto a C18 Reverse-Phase HPLC column. Monitor absorbance at 254 nm. Benzyl alcohol, Benzyl β -D-xyloside, and unreacted BXX will elute at distinct retention times.
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Step 4: System Validation (Mass Balance Check): To validate the assay, calculate the molar sum of all UV-active peaks. The total molarity of residual BXX + Benzyl β -D-xyloside + Benzyl alcohol + elongated transglycosylation products must equal the initial 10 mM BXX concentration. A deviation indicates non-specific adsorption or structural degradation, instantly flagging a failed run.
Glycobiology: Glycosaminoglycan (GAG) Biosynthesis Priming
In human cell biology, Benzyl β -D-xyloside is a classic primer used to induce the biosynthesis of chondroitin sulfate and heparan sulfate, bypassing the core protein requirement[5]. However, utilizing the disaccharide Benzyl β -D-xylobioside introduces a highly advanced mechanistic probe.
By presenting a pre-formed xylobiose derivative to the Golgi apparatus, researchers can bypass the initial Xylosyltransferase (XylT) step and directly probe the activity and specificity of Galactosyltransferase I (B4GALT7). This is critical for developing therapeutics targeting GAG-related pathologies, such as osteoarthritis or viral entry mechanisms.
Workflow Visualization: GAG Biosynthesis Priming
Caption: Cellular workflow for GAG priming using Benzyl β-D-xylobioside to bypass Xylosyltransferase.
Protocol 2: Cell-Based GAG Priming Assay
This protocol isolates and verifies the secretion of artificially primed GAG chains from mammalian cell cultures.
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Step 1: Cell Culture & Starvation: Seed CHO or HeLa cells in 6-well plates until 80% confluent. Wash twice with PBS and transition to serum-free DMEM for 2 hours to deplete endogenous growth factors.
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Step 2: BXX Priming: Supplement the media with 0.5 mM Benzyl β -D-xylobioside and 50 µCi/mL of [ 35 S]-sulfate (to radiolabel the elongating GAG chains). Incubate for 24 hours at 37°C, 5% CO 2 .
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Step 3: GAG Isolation: Harvest the conditioned media. Purify the secreted GAGs using DEAE-Sephacel anion-exchange chromatography. Elute the highly negatively charged GAGs using a 1.0 M NaCl buffer.
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Step 4: System Validation (Orthogonal Depolymerization): To prove that the isolated radiolabeled material is genuinely a primed GAG chain (and not an off-target sulfated artifact), subject half of the eluate to digestion with Chondroitinase ABC. Analyze via Size Exclusion Chromatography (SEC). A self-validating system will show a complete collapse of the broad high-molecular-weight polymer peak into distinct, low-molecular-weight disaccharide peaks. If the peak does not shift, the priming failed.
References
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Ge, Y., et al. (2007). "An ultrasensitive, continuous assay for xylanase using the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl beta-D-xylobioside". Analytical Biochemistry. URL:[Link] (Referenced via Grounding Data[6])
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Kolset, S. O., et al. (1986). "Effect of benzyl beta-D-xyloside on the biosynthesis of chondroitin sulphate proteoglycan in cultured human monocytes". Biochemical Journal. URL: [Link] (Referenced via Grounding Data[5])
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Shinoyama, H., et al. (2002). "Enzymatic synthesis of aroma compound xylosides using transfer reaction by Trichoderma longibrachiatum xylanase". Journal of Agricultural and Food Chemistry. URL:[Link] (Referenced via Grounding Data[3])
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Zechel, D. L., et al. (1998). "Pre-steady state kinetic analysis of an enzymatic reaction monitored by time-resolved electrospray ionization mass spectrometry". Biochemistry. URL:[Link] (Referenced via Grounding Data[4])
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Kiseleva, M., et al. (2020). "A novel acid-tolerant β-xylanase from Scytalidium candidum 3C for the synthesis of o-nitrophenyl xylooligosaccharides". Journal of Basic Microbiology. URL:[Link] (Referenced via Grounding Data[2])
Sources
- 1. Molecular Biology Reagents Suppliers & Call Biology Reagents Distributor [store.apolloscientific.co.uk]
- 2. A novel acid-tolerant β-xylanase from Scytalidium candidum 3C for the synthesis of o-nitrophenyl xylooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of aroma compound xylosides using transfer reaction by Trichoderma longibrachiatum xylanase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-steady state kinetic analysis of an enzymatic reaction monitored by time-resolved electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of benzyl beta-D-xyloside on the biosynthesis of chondroitin sulphate proteoglycan in cultured human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An ultrasensitive, continuous assay for xylanase using the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl beta-D-xylobioside - PubMed [pubmed.ncbi.nlm.nih.gov]
